molecular formula C7H13ClO4S B2646017 tert-Butyl 2-(chlorosulfonyl)propanoate CAS No. 2174001-73-9

tert-Butyl 2-(chlorosulfonyl)propanoate

Cat. No.: B2646017
CAS No.: 2174001-73-9
M. Wt: 228.69
InChI Key: WPCBBTSYASJBLM-UHFFFAOYSA-N
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Description

tert-Butyl 2-(chlorosulfonyl)propanoate: is an organic compound with the molecular formula C₇H₁₃ClO₄S It is a derivative of propanoic acid, featuring a tert-butyl ester group and a chlorosulfonyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-(chlorosulfonyl)propanoate can be synthesized through the reaction of tert-butyl 2-hydroxypropanoate with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

tert-Butyl 2-hydroxypropanoate+Chlorosulfonic acidtert-Butyl 2-(chlorosulfonyl)propanoate+Water\text{tert-Butyl 2-hydroxypropanoate} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Water} tert-Butyl 2-hydroxypropanoate+Chlorosulfonic acid→tert-Butyl 2-(chlorosulfonyl)propanoate+Water

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorosulfonyl group in tert-butyl 2-(chlorosulfonyl)propanoate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form tert-butyl 2-sulfonylpropanoate using reducing agents like lithium aluminum hydride.

    Hydrolysis: Hydrolysis of this compound can yield tert-butyl 2-hydroxypropanoate and sulfuric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols, typically under basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous acidic or basic conditions.

Major Products:

    Substitution: tert-Butyl 2-(substituted sulfonyl)propanoate.

    Reduction: tert-Butyl 2-sulfonylpropanoate.

    Hydrolysis: tert-Butyl 2-hydroxypropanoate and sulfuric acid.

Scientific Research Applications

Chemistry: tert-Butyl 2-(chlorosulfonyl)propanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of sulfonyl-containing molecules.

Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals. Its derivatives may exhibit properties such as enzyme inhibition or antimicrobial activity.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It can be a precursor for polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(chlorosulfonyl)propanoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

    tert-Butyl 2-hydroxypropanoate: A precursor in the synthesis of tert-butyl 2-(chlorosulfonyl)propanoate.

    tert-Butyl 2-sulfonylpropanoate: A reduction product of this compound.

    tert-Butyl 2-(substituted sulfonyl)propanoate: Products of nucleophilic substitution reactions.

Uniqueness: this compound is unique due to its chlorosulfonyl functional group, which imparts distinct reactivity compared to its analogs. This makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical transformations.

Properties

IUPAC Name

tert-butyl 2-chlorosulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO4S/c1-5(13(8,10)11)6(9)12-7(2,3)4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCBBTSYASJBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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